molecular formula C11H9BrClN3O2 B2997538 5-bromo-2-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1184261-31-1

5-bromo-2-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2997538
M. Wt: 330.57
InChI Key: BWYFOGGDGJZCCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a lack of specific information on the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Anticancer Activity

Derivatives of 1,3,4-oxadiazole, a core structure related to the compound , have been synthesized and evaluated for their anticancer properties. For instance, compounds synthesized from Schiff base of corresponding hydrazides have shown activity against breast cancer cell lines, indicating the potential utility of oxadiazole derivatives in cancer research (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).

Antipsychotic Agents

5-Substituted benzamides, similar to the compound , have been explored for their antidopaminergic properties, which are crucial in the development of antipsychotic medications. Research shows that certain derivatives are potent inhibitors of dopamine D-2 receptors, suggesting a path for the development of new antipsychotic drugs (T. Högberg, P. Ström, H. Hall, & S. Ögren, 1990).

Antimicrobial Screening

Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial activities. Studies on thiazole-based 1,3,4-oxadiazoles heterocycles have revealed promising antibacterial and antifungal potentials, highlighting the relevance of such compounds in developing new antimicrobial agents (N. Desai, N. Bhatt, A. Dodiya, Tushar J. Karkar, B. Patel, & Malay J. Bhatt, 2016).

Kinase Inhibition for Cancer Therapy

Novel 4-chloro-benzamides derivatives, incorporating 1,2,4-oxadiazole, have been evaluated as RET kinase inhibitors, showing potential for cancer therapy. Specific compounds have inhibited RET kinase activity, underscoring the therapeutic potential of benzamide derivatives in targeting cancer pathways (Mei Han, Shan Li, Jing Ai, R. Sheng, Yong-cun Hu, Youhong Hu, & M. Geng, 2016).

Structural and Interaction Studies

The study of antipyrine derivatives, including those related to benzamide structures, through X-ray, Hirshfeld surface analysis, and DFT calculations, offers deep insights into the molecular interactions and stability of such compounds. These investigations help in understanding the structural requirements for biological activity and could guide the design of new drugs or materials (A. Saeed, A. Khurshid, U. Flörke, G. Echeverría, O. Piro, Diego M. Gil, M. Rocha, A. Frontera, H. El‐Seedi, Amara Mumtaz, & M. Erben, 2020).

Safety And Hazards

Information on the safety and hazards of this compound is not available .

properties

IUPAC Name

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O2/c1-6-15-10(18-16-6)5-14-11(17)8-4-7(12)2-3-9(8)13/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYFOGGDGJZCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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